molecular formula C11H20N2O2 B13964265 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

Cat. No.: B13964265
M. Wt: 212.29 g/mol
InChI Key: VSUAMTWWORDPGY-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group, a hydroxymethyl group, and an ethanone moiety makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the amino group via nucleophilic substitution and the hydroxymethyl group through a hydroxymethylation reaction. The final step involves the addition of the ethanone moiety under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic core provides structural rigidity. This compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanone
  • 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanone

Uniqueness

The uniqueness of 2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-amino-1-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone

InChI

InChI=1S/C11H20N2O2/c12-6-10(15)13-4-3-11(8-13)2-1-9(5-11)7-14/h9,14H,1-8,12H2

InChI Key

VSUAMTWWORDPGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)CN)CC1CO

Origin of Product

United States

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